

Application Notes and Protocols: Peptide 7 for Fluorescence Microscopy

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Compound of Interest

Compound Name: Peptide 7

Cat. No.: B1576982

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Introduction

Peptide 7 is a novel fluorescently labeled peptide that serves as a powerful tool for live-cell imaging and fluorescence microscopy applications. Its intrinsic fluorescence, conferred by a bimeane moiety, eliminates the need for an auxiliary fluorescent tag, streamlining experimental workflows.^[1] This feature, combined with its cell permeability, makes **Peptide 7** a valuable probe for visualizing cellular structures and processes.^[1] These application notes provide detailed protocols and data for the effective use of **Peptide 7** in fluorescence microscopy.

Quantitative Data

The photophysical properties of **Peptide 7** are critical for designing and executing fluorescence microscopy experiments. The following table summarizes the key quantitative data for **Peptide 7**.

Property	Value	Reference
Excitation Wavelength (λ_{ex})	405 nm	[1]
Emission Wavelength (λ_{em})	420–520 nm (blue)	[1]
Molar Concentration for Imaging	5 μ M	[1]
Incubation Time	4 hours	[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Peptide 7 Distribution

This protocol details the steps for visualizing the subcellular localization of **Peptide 7** in mammalian cells using confocal fluorescence microscopy.

Materials:

- **Peptide 7**
- Mammalian cells (e.g., NIH/3T3 or MDA-MB-468 breast cancer cells)[1]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), pH 7.4
- Confocal microscope with a 405 nm laser line and appropriate emission filters
- Glass-bottom imaging dishes or coverslips

Procedure:

- Cell Seeding:
 - One day prior to the experiment, seed the mammalian cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of

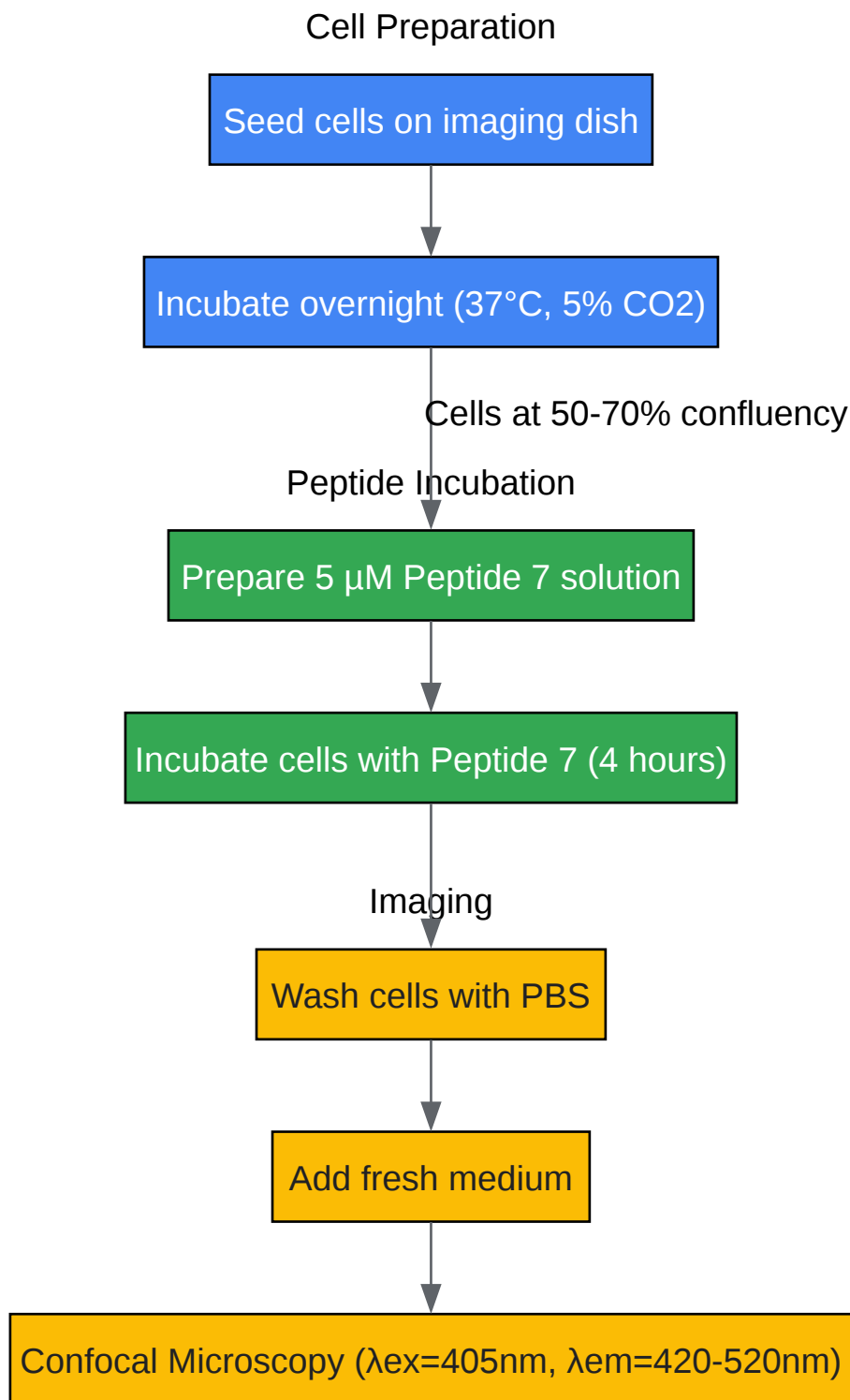
imaging.

- Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
- **Peptide 7** Incubation:
 - On the day of the experiment, prepare a 5 µM working solution of **Peptide 7** in complete cell culture medium.
 - Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
 - Add the 5 µM **Peptide 7** solution to the cells.
 - Incubate the cells for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[\[1\]](#)
- Cell Washing:
 - After the incubation period, aspirate the **Peptide 7** solution.
 - Gently wash the cells three times with pre-warmed PBS to remove any unbound peptide.
 - After the final wash, add fresh, pre-warmed complete cell culture medium to the cells.
- Confocal Microscopy:
 - Immediately transfer the imaging dish to the stage of the confocal microscope.
 - Excite the cells using a 405 nm laser.[\[1\]](#)
 - Collect the emission signal between 420 nm and 520 nm to visualize the blue fluorescence of **Peptide 7**.[\[1\]](#)
 - Acquire images, focusing on the subcellular distribution of the peptide. **Peptide 7** has been observed to localize to the cell cytosol.[\[1\]](#)
- Negative Control:
 - Prepare a control dish of cells that are incubated with medium containing no peptide.[\[1\]](#)

- Image these cells under the same conditions as the **Peptide 7**-treated cells to assess background fluorescence.

Visualizations

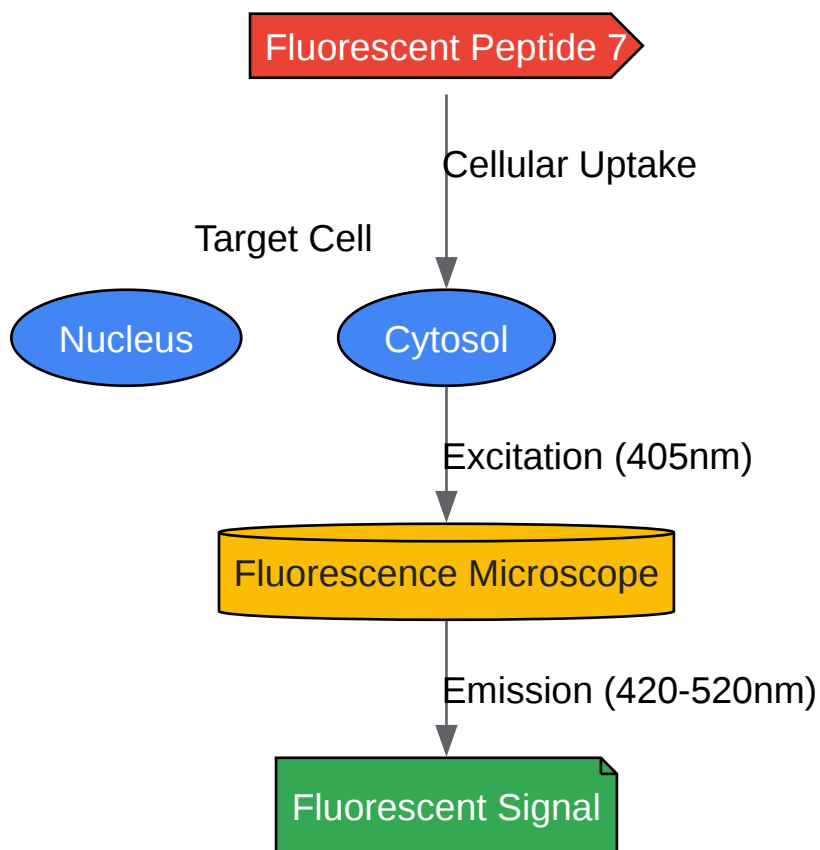
Experimental Workflow for Live-Cell Imaging



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Caption: Workflow for live-cell imaging with **Peptide 7**.

Principle of Fluorescent Peptide Imaging



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Caption: Cellular uptake and detection of **Peptide 7**.

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References

- 1. researchgate.net [researchgate.net]
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